DL-Proline-2,5,5-d3

CAS No.:

Cat. No.: VC20229348

Molecular Formula: C5H9NO2

Molecular Weight: 118.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9NO2 |

|---|---|

| Molecular Weight | 118.15 g/mol |

| IUPAC Name | 2,5,5-trideuteriopyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/i3D2,4D |

| Standard InChI Key | ONIBWKKTOPOVIA-FBYXXYQPSA-N |

| Isomeric SMILES | [2H]C1(CCC(N1)([2H])C(=O)O)[2H] |

| Canonical SMILES | C1CC(NC1)C(=O)O |

Introduction

Structural and Isotopic Characteristics of DL-Proline-2,5,5-d3

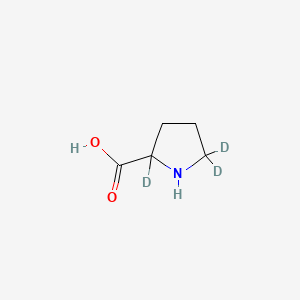

Deuterium incorporation at specific positions in proline alters its physicochemical properties without significantly affecting its biological activity. The substitution at the 2nd, 5th, and 5th positions (Figure 1) reduces vibrational modes involving these hydrogens, making the compound ideal for isotope-effect studies and vibrational spectroscopy . Unlike fluorinated prolines, which exhibit conformational biases due to electronegativity , deuterated variants primarily serve as tracers in metabolic pathways or internal standards in analytical workflows.

Synthesis Pathways

The synthesis of DL-Proline-2,5,5-d3 typically involves catalytic deuteration of proline precursors. A common strategy includes:

-

Protection of the amino and carboxyl groups to prevent undesired side reactions.

-

Selective deuteration using deuterium gas (D₂) in the presence of palladium or platinum catalysts under controlled conditions.

-

Deprotection and purification via chromatography or crystallization .

For example, DL-Proline-2,3,3,4,4,5,5-d7 is synthesized through a similar protocol, achieving 97–98% isotopic purity . Adapting this method for DL-Proline-2,5,5-d3 would require modifying the deuteration steps to target specific positions, potentially using directed hydrogen-deuterium exchange reactions.

Analytical Methods for Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Deuterated prolines are frequently employed as internal standards in LC-MS/MS assays due to their near-identical retention times and ionization efficiencies compared to non-deuterated analogues. For instance, trans-4-hydroxy-l-proline and its deuterated internal standard (D3-trans-4-hydroxy-l-proline) exhibit quantification ions at 132 m/z and 135.1 m/z, respectively, enabling precise serum concentration measurements . Applied to DL-Proline-2,5,5-d3, this approach would involve:

-

Chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase columns.

-

Multiple reaction monitoring (MRM) transitions specific to the deuterated and non-deuterated forms.

A hypothetical calibration curve for DL-Proline-2,5,5-d3 might mirror the linearity observed for trans-4-hydroxy-l-proline () over a dynamic range of 0.01–2.50 ng/mL .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium’s quadrupolar moment and lower gyromagnetic ratio compared to hydrogen make it invaluable in NMR studies. DL-Proline-2,5,5-d3 would exhibit distinct H NMR signals, aiding in:

-

Conformational analysis of proline-containing peptides.

-

Solvent isotope effects on enzyme catalysis.

Applications in Biochemical and Pharmaceutical Research

Metabolic Tracing

Deuterated prolines are used to track collagen synthesis and degradation in vivo. For example, trans-4-hydroxy-l-proline, a collagen biomarker, is quantified in canine serum using deuterated internal standards . DL-Proline-2,5,5-d3 could similarly trace proline metabolism in diseases like hepatic fibrosis or cancer, where collagen turnover is dysregulated.

Challenges and Limitations

Synthetic Complexity

Achieving regioselective deuteration at the 2nd, 5th, and 5th positions requires precise control over reaction conditions. For comparison, synthesizing 3,4-difluoro-l-prolines involves multi-step protocols with yields as low as 14% , highlighting the difficulty of modifying proline’s rigid pyrrolidine ring.

Analytical Interference

While deuterium generally minimizes metabolic interference, isotopic effects on enzyme binding or reaction rates (e.g., ) must be empirically validated. For instance, fluorinated prolines can perturb enzyme active sites due to their electronegativity , whereas deuterium’s effects are subtler but non-negligible.

Future Directions

Development of Novel Deuteration Strategies

Advances in catalytic deuteration, such as photoredox-mediated H/D exchange, could improve the efficiency and selectivity of DL-Proline-2,5,5-d3 synthesis. Techniques adapted from fluorination chemistry, like Grieco elimination , may also offer pathways to deuterated intermediates.

Integration with Multi-Omics Platforms

Combining deuterated prolines with proteomics, metabolomics, and transcriptomics could unravel systemic metabolic networks. For example, correlating DL-Proline-2,5,5-d3 uptake with collagen gene expression might identify novel therapeutic targets for fibrotic diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume